Abemaciclib metabolite M20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

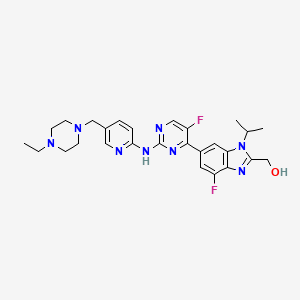

[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJBDJBMXOTNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Preliminary Studies of Abemaciclib Metabolite M20

This technical guide provides a comprehensive overview of the preliminary studies on M20, a major active metabolite of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. The document details the formation, pharmacological activity, pharmacokinetic profile, and the experimental methodologies used to characterize this critical metabolite. All quantitative data are summarized in tables for clarity, and key processes are visualized using diagrams.

Introduction: Abemaciclib and the Significance of Metabolite M20

Abemaciclib is an orally administered, selective inhibitor of CDK4 and CDK6, kinases that are crucial for cell cycle progression from the G1 to the S phase.[1] It is approved for the treatment of certain types of breast cancer.[1] Upon administration, Abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2][3] This process generates several metabolites, among which M20 (hydroxyabemaciclib), M2 (N-desethylabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) are pharmacologically active and present in significant concentrations in plasma.[3][4]

Notably, M20 is equipotent to the parent drug and constitutes a substantial portion of the total circulating active analytes, contributing significantly to the overall clinical efficacy and safety profile of Abemaciclib therapy.[5][3][6] Understanding the characteristics of M20 is therefore essential for optimizing treatment strategies, managing drug-drug interactions, and guiding further drug development.

Metabolic Formation of M20

Abemaciclib undergoes extensive phase I metabolism, with M20 being a primary product. The formation is a result of hydroxylation, a reaction catalyzed predominantly by the CYP3A4 enzyme.[6][7] This metabolic conversion occurs in both the intestines and the liver.[2]

Pharmacological Activity and Mechanism of Action

M20 shares the same mechanism of action as its parent compound, Abemaciclib. It is a potent and selective inhibitor of the CDK4/cyclin D1 and CDK6/cyclin D1 complexes.[8][9] Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This action results in G1 cell cycle arrest, inhibition of tumor growth, and induction of cellular senescence and apoptosis.[1][8][9]

Quantitative Data: In Vitro Potency

Studies have demonstrated that M20 is equipotent to Abemaciclib in its ability to inhibit CDK4 and CDK6. The half-maximal inhibitory concentrations (IC₅₀) are nearly identical to the parent drug.

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| Abemaciclib | CDK4/cyclin D1 | 1.57 ± 0.6 | [10] |

| CDK6/cyclin D1 | ~5 | [1] | |

| Metabolite M20 | CDK4/cyclin D1 | 1.54 ± 0.2 | [10] |

| CDK6 | 1-3 | [8][9] | |

| Metabolite M2 | CDK4/cyclin D1 | 1.24 ± 0.4 | [10] |

| Metabolite M18 | CDK4/cyclin D1 | 1.46 ± 0.2 | [10] |

Table 1: Comparative in vitro inhibitory potency of Abemaciclib and its active metabolites against CDK4/6.

Pharmacokinetic (PK) Profile

M20 is a major circulating metabolite following oral administration of Abemaciclib, contributing significantly to the total exposure of active species. Its pharmacokinetic profile is characterized by high plasma protein binding and substantial plasma concentrations.

| Parameter | Abemaciclib | Metabolite M20 | Reference(s) |

| Time to Cₘₐₓ (tₘₐₓ) | ~8 hours | Not specified | [2] |

| Cₘₐₓ (ng/mL) | Not specified | 48.8 (83.0% CV) | [6] |

| AUC₀₋∞ (ng·h/mL) | Not specified | 3240 (74.7% CV) | [6] |

| Half-life (t₁/₂) | ~24 hours | 17.5 hours | [2][6] |

| Plasma Protein Binding | ~95-98% | 97.8% | [3] |

| % of Total Circulating Analytes (AUC) | ~34% | ~26% | [3][9] |

Table 2: Key pharmacokinetic parameters for Abemaciclib and Metabolite M20 following a single 200 mg oral dose of Abemaciclib in healthy subjects. AUC: Area Under the Curve; Cₘₐₓ: Maximum Plasma Concentration. CV: Coefficient of Variation.[6]

Experimental Protocols

The characterization of M20 has relied on a variety of established in vitro and analytical methodologies.

Metabolite Identification and Quantification

In Vitro Metabolism Studies:

-

Objective: To identify metabolites formed from Abemaciclib.

-

Methodology: Abemaciclib is incubated with pooled human liver microsomes (HLMs) or S9 fractions, which contain a high concentration of drug-metabolizing enzymes like CYP3A4.[5][11] The reaction mixture is then analyzed using high-resolution mass spectrometry to identify the mass and fragmentation patterns of putative metabolites.[11]

Plasma Quantification (LC-MS/MS):

-

Objective: To simultaneously and accurately quantify the concentrations of Abemaciclib and M20 in biological matrices like human plasma.[6][12]

-

Sample Preparation: Proteins in plasma samples are precipitated using an organic solvent (e.g., methanol or acetonitrile). The resulting supernatant is diluted and filtered before injection into the LC-MS/MS system.[5][12]

-

Chromatography: A reversed-phase C18 or similar column is used to achieve chromatographic separation of Abemaciclib, M20, and other metabolites. A gradient elution with a buffered aqueous mobile phase and an organic mobile phase (e.g., methanol) is typically employed.[12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[12]

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and sensitivity according to regulatory guidelines. Typical linear ranges for M20 are 20–400 ng/mL.[12]

Pharmacodynamic and Functional Assays

Cell-Free Kinase Assays:

-

Objective: To determine the direct inhibitory activity (IC₅₀) of M20 against purified kinase enzymes.

-

Methodology: Recombinant CDK4/cyclin D1 and CDK6/cyclin D1 enzymes are incubated with a substrate (e.g., a peptide derived from Rb) and ATP in the presence of varying concentrations of M20. The kinase activity is measured, often by quantifying the amount of phosphorylated substrate, and the IC₅₀ value is calculated from the concentration-response curve.[9]

Cell-Based Assays:

-

Objective: To evaluate the effect of M20 on cancer cell lines regarding growth, cell cycle progression, and biomarker modulation.[9]

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., breast, non-small cell lung, colorectal) are cultured under standard conditions.[8][9]

-

Treatment: Cells are treated with a range of M20 concentrations for a specified duration (e.g., 24 hours for cell cycle analysis, 6-8 days for senescence assays).[9][10]

-

Growth Inhibition: Cell viability is assessed using assays like MTS or CellTiter-Glo® to determine the concentration that inhibits growth by 50% (GI₅₀).

-

Cell Cycle Analysis: Cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The percentage of cells in G1, S, and G2/M phases is quantified using modeling software (e.g., ModFit).[13]

-

Biomarker Analysis: Protein lysates are collected and analyzed by Western blot or other immunoassays to measure the levels of key biomarkers, such as phosphorylated Rb (pRb), confirming target engagement.[9]

-

Senescence Assay: Following long-term treatment, cells are fixed and stained for senescence-associated β-galactosidase activity.[8][9][10]

-

Conclusion

Preliminary studies conclusively identify M20 (hydroxyabemaciclib) as a major and pharmacologically active metabolite of Abemaciclib. It is formed via CYP3A4-mediated hydroxylation and exhibits in vitro potency against CDK4 and CDK6 that is equivalent to the parent drug. M20 constitutes a significant portion of the total active drug exposure in patients, underscoring its critical role in the overall therapeutic effect of Abemaciclib. The characterization of M20 through robust analytical and in vitro experimental protocols is fundamental for a complete understanding of Abemaciclib's pharmacology and for the clinical management of patients. Future research and clinical monitoring should continue to consider the contribution of M20 to both efficacy and potential toxicities.

References

- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Benchchem [benchchem.com]

- 7. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Abemaciclib's M20 Metabolite in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant therapeutic agent in various cancers. Its active metabolite, M20 (hydroxyabemaciclib), plays a crucial role in its mechanism of action. This technical guide provides an in-depth analysis of the activity of Abemaciclib M20 in non-small cell lung cancer (NSCLC) cells, focusing on its biochemical potency, cellular effects, and underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Core Mechanism of Action

Abemaciclib and its major active metabolite, M20, are potent and selective inhibitors of CDK4 and CDK6.[1][2] In biochemical assays, the M20 metabolite demonstrates inhibitory concentrations (IC50) for CDK4 and CDK6 in the low nanomolar range, comparable to the parent compound.[1][2][3] This inhibition is ATP-competitive and prevents the phosphorylation of the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition in the cell cycle.[2] This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activity of Abemaciclib and its metabolite M20. While specific IC50 values for M20 in NSCLC cell lines are not extensively reported, its potency is considered nearly identical to that of Abemaciclib.[1]

Table 1: Biochemical Inhibition of CDK4 and CDK6 by Abemaciclib M20

| Target | IC50 (nM) | Source(s) |

| CDK4 | 1-3 | [1][2][3] |

| CDK6 | 1-3 | [1][2][3] |

Table 2: Growth Inhibition of NSCLC Cell Lines by Abemaciclib

| NSCLC Cell Line | Genotype | IC50 (nM) | Source(s) |

| A549 | KRAS mutant | Not explicitly stated | |

| H460 | KRAS mutant | Not explicitly stated | |

| PC9 (Osimertinib-resistant) | EGFR mutant | ~200 - 1000 | |

| HCC827 (Osimertinib-resistant) | EGFR mutant | ~200 - 1000 |

Note: The IC50 values for NSCLC cell lines are for the parent drug Abemaciclib. The M20 metabolite is expected to have similar potency.

Signaling Pathways Affected by Abemaciclib M20

Abemaciclib M20 primarily targets the CDK4/6-Rb pathway. However, evidence also suggests its impact on the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory procedures and literature precedents.

Cell Viability Assay (Sulforhodamine B Assay)

-

Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of Abemaciclib M20 (or Abemaciclib) for 72 hours.

-

Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency and treat with desired concentrations of Abemaciclib M20 for 24-48 hours.

-

Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.

Immunoblotting

-

Cell Lysis: Treat NSCLC cells with Abemaciclib M20, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Phospho-Rb (Ser780): 1:1000 dilution[4]

-

Total Rb: 1:1000 dilution

-

Phospho-p70S6K: 1:1000 dilution

-

Total p70S6K: 1:1000 dilution

-

GAPDH or β-actin (loading control): 1:5000 dilution

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DNA Damage Analysis (γ-H2AX Staining)

-

Cell Culture and Treatment: Grow NSCLC cells on coverslips and treat with Abemaciclib M20.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of Abemaciclib M20 in NSCLC cells.

Conclusion

The M20 metabolite of Abemaciclib is a potent inhibitor of CDK4 and CDK6, demonstrating significant anti-proliferative activity in non-small cell lung cancer cells. Its primary mechanism of action involves the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. Furthermore, evidence suggests its role in modulating the mTOR signaling pathway, which may contribute to its overall anti-tumor effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Abemaciclib and its metabolites in the treatment of NSCLC. Further investigation into the specific effects of the M20 metabolite in a broader range of NSCLC subtypes is warranted to refine its clinical application.

References

Methodological & Application

Application Notes and Protocols for Abemaciclib Metabolite M20

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the study of Abemaciclib metabolite M20, a key active metabolite of the CDK4/6 inhibitor Abemaciclib. The following sections detail quantitative data analysis, in vitro and in vivo experimental procedures, and relevant biological pathways.

Data Presentation: Quantitative Analysis of Abemaciclib and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Abemaciclib and its metabolites in biological matrices.[1][2] The following tables summarize key parameters from validated bioanalytical methods.

Table 1: LC-MS/MS Method Parameters for Quantification in Human Plasma

| Parameter | Abemaciclib | Metabolite M2 | Metabolite M18 | Metabolite M20 | Reference |

| Linear Range (ng/mL) | 1 - 600 | 0.5 - 300 | 0.2 - 120 | 0.5 - 300 | [2] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 0.2 | 0.5 | [2] |

| Intra-batch Precision (%CV) | ≤15.0 | ≤15.0 | ≤15.0 | ≤15.0 | [3] |

| Inter-batch Precision (%CV) | ≤15.0 | ≤15.0 | ≤15.0 | ≤15.0 | [3] |

| Accuracy (% Bias) | ±15.0 | ±15.0 | ±15.0 | ±15.0 | [3] |

| Mean Extraction Recovery (%) | 72.8 | 62.7 | 61.8 | 74.0 | [1][3] |

Table 2: Mass Spectrometric Conditions for SRM Transitions

| Analyte | Q1 m/z | Q3 m/z | Collision Energy (eV) | Reference |

| Abemaciclib | 507.3 | 393.2 | 50 | [1][3] |

| Metabolite M2 | 479.2 | 393.2 | 34 | [1][3] |

| Metabolite M18 | 495.2 | 409.2 | 35 | [1][3] |

| Metabolite M20 | 523.3 | 409.2 | 35 | [1][3] |

| Abemaciclib-IS | 512.3 | 393.2 | 50 | [1][3] |

| M2-IS | 486.3 | 400.2 | 34 | [1][3] |

| M18-IS | 503.3 | 409.2 | 35 | [1][3] |

| M20-IS | 531.3 | 409.2 | 35 | [1][3] |

Signaling Pathway

Abemaciclib and its active metabolite M20 are potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[4][5] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor.[6][7] This complex prevents the transcription of genes required for the G1 to S phase transition in the cell cycle, leading to cell cycle arrest.[8]

Experimental Workflow

A typical workflow for evaluating the in vitro and in vivo effects of this compound is outlined below. This workflow begins with the quantification of the compound, followed by a series of cell-based assays to determine its biological activity, and culminates in in vivo studies to assess its efficacy in a preclinical model.

Experimental Protocols

Quantification of M20 in Plasma by LC-MS/MS

This protocol is adapted from validated methods for the quantification of Abemaciclib and its metabolites in human and mouse plasma.[1][2]

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add an appropriate volume of internal standard (IS) working solution (e.g., M20-IS).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

-

Column: Kinetex C18 column (150 × 2.1 mm ID, 2.6 μm) or equivalent.[2]

-

Mobile Phase A: 10 mM ammonium bicarbonate in water.[2]

-

Mobile Phase B: Methanol:water (9:1, v/v).[2]

-

Gradient Elution: Optimize the gradient to achieve separation of M20 from other metabolites and endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

c. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transition for M20-IS: Q1: 531.3 m/z, Q3: 409.2 m/z.[1][3]

-

Optimize other parameters such as collision energy, declustering potential, and source temperature.

In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the effect of M20 on the metabolic activity of cancer cells as an indicator of cell viability.

-

Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of M20 (and Abemaciclib as a positive control) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of M20 on cell cycle distribution.

-

Seed cells in 6-well plates and treat with M20 for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Senescence-Associated β-Galactosidase Staining

This assay detects cellular senescence induced by M20.[9][10]

-

Seed cells in 6-well plates and treat with M20 for 6-8 days.[10]

-

Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes.

-

Wash the cells again with PBS.

-

Add the β-galactosidase staining solution (containing X-gal) and incubate at 37°C overnight in a CO2-free incubator.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-stained cells.

Western Blotting for pRb

This protocol assesses the inhibition of CDK4/6 activity by measuring the phosphorylation of its downstream target, Rb.

-

Treat cells with M20 for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-Rb (Ser780).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the signal to a loading control such as β-actin or total Rb.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of M20 in a mouse xenograft model.[11][12]

a. Cell Implantation

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Monitor the mice for tumor growth.

b. Treatment

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer M20 orally (e.g., by oral gavage) daily at a predetermined dose. The control group should receive the vehicle.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

c. Endpoint

-

Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blotting).

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays of Abemaciclib Metabolite M20

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Upon administration, Abemaciclib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to several metabolites.[3][4] Among these, M20 (hydroxyabemaciclib) is a major active metabolite that circulates in human plasma and contributes significantly to the overall clinical activity of the parent drug.[3][5][6] In vitro studies have demonstrated that M20 is equipotent to Abemaciclib in its inhibitory activity against CDK4 and CDK6.[3][7][8] These findings underscore the importance of evaluating the biological activity of M20 in preclinical and clinical studies.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Abemaciclib metabolite M20. The protocols are intended for researchers, scientists, and drug development professionals working on CDK inhibitors and cancer therapeutics.

Data Presentation

Table 1: Comparative In Vitro Potency of Abemaciclib and Metabolite M20

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Abemaciclib | CDK4/cyclin D1 | Biochemical | 2 | [4] |

| CDK6/cyclin D3 | Biochemical | 10 | [4] | |

| CDK4/cyclin D1 | Cell-free kinase assay | 1.57 | [8] | |

| CDK6/cyclin D1 | Cell-free kinase assay | 2.02 | [8] | |

| Metabolite M20 | CDK4 | Biochemical | 1-3 | [3][7] |

| CDK6 | Biochemical | 1-3 | [3][7] | |

| CDK4/cyclin D1 | Cell-free kinase assay | 1.54 | [8] | |

| CDK6/cyclin D1 | Cell-free kinase assay | 1.86 | [8] |

Signaling Pathway

The primary mechanism of action for both Abemaciclib and its active metabolite M20 is the inhibition of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway.[1][9] This pathway is a critical regulator of the G1-S phase transition of the cell cycle.[9] Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[1][9]

In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[1] The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb).[9][10] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.[1][9]

Abemaciclib and M20 act as ATP-competitive inhibitors of CDK4 and CDK6, preventing the phosphorylation of Rb.[11] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[9][12]

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib/M20.

Experimental Protocols

Biochemical Kinase Assay for CDK4/6 Inhibition

This protocol describes a cell-free biochemical assay to determine the half-maximal inhibitory concentration (IC50) of M20 against recombinant CDK4/cyclin D1 and CDK6/cyclin D3 complexes. The assay measures the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 (e.g., from BPS Bioscience)

-

Kinase substrate (e.g., a retinoblastoma (Rb) protein fragment)

-

ATP (Adenosine 5'-triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of M20 in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Add 2.5 µL of the diluted M20 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the CDK4/cyclin D1 or CDK6/cyclin D3 enzyme solution in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the Rb substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the respective enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each M20 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This protocol measures the effect of M20 on the proliferation of cancer cell lines. The choice of cell line is critical; Rb-proficient cell lines such as MCF-7 (breast cancer) or Colo-205 (colorectal cancer) are recommended.

Materials:

-

Rb-proficient cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of M20 in the complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of M20 or vehicle control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percent inhibition of cell proliferation for each M20 concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data using a non-linear regression model.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of M20 on cell cycle distribution. Inhibition of CDK4/6 is expected to cause an arrest in the G1 phase of the cell cycle.

Materials:

-

Rb-proficient cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of M20 or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Analyze the data using appropriate software (e.g., FlowJo, ModFit LT).

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the in vitro characterization of M20.

References

- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition. | Sigma-Aldrich [merckmillipore.com]

- 11. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]

- 12. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Abemaciclib and its Metabolite M20 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Abemaciclib (Verzenio™) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Monitoring the plasma concentrations of Abemaciclib and its pharmacologically active metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring (TDM) to optimize treatment outcomes.[3][4][5] Among its metabolites, M20 (hydroxy abemaciclib) has been identified as an active metabolite with in vitro potency approximately equivalent to the parent drug.[1][6]

This application note provides a detailed protocol for the simultaneous quantification of Abemaciclib and its active metabolite M20 in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on validated procedures reported in the scientific literature and is suitable for researchers, scientists, and drug development professionals.[1][3][7]

Experimental Workflow

The overall experimental workflow for the quantification of Abemaciclib and M20 in plasma is depicted below.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Abemaciclib and its Active Metabolite M20 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Abemaciclib and its major active metabolite, M20, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and offers high sensitivity, specificity, and a short analysis time, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This method has been compiled and adapted from several validated procedures in the scientific literature.[1][2][3][4][5][6][7][8][9][10]

Introduction

Abemaciclib is an oral inhibitor of CDK4/6 approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Abemaciclib is extensively metabolized in the liver, with two major active metabolites, N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20), contributing to its clinical activity.[4][6][8] Therapeutic drug monitoring can be beneficial for optimizing Abemaciclib treatment due to inter-individual pharmacokinetic variability and the potential for exposure-toxicity relationships.[9][10] This document provides a detailed protocol for the simultaneous determination of Abemaciclib and M20 in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

Abemaciclib and M20 analytical standards

-

Stable isotope-labeled internal standards (e.g., Abemaciclib-d8)[11]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium bicarbonate

-

Human plasma (with anticoagulant)

Sample Preparation

A protein precipitation method is utilized for the extraction of Abemaciclib and M20 from human plasma.[1][4][5][6][7][10][12]

-

To 50 µL of plasma sample in a polypropylene tube, add 25 µL of the internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.[12]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 23,100 x g for 10 minutes at 20 °C.[12]

-

Transfer 80 µL of the supernatant to a clean tube.

-

Dilute the supernatant with 120 µL of 10 mM ammonium bicarbonate in water:methanol (1:1 v/v).[12]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is critical for distinguishing Abemaciclib and M20 from endogenous plasma components.

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Column: A reversed-phase C18 column, such as a Kinetex C18 (150 x 2.1 mm, 2.6 µm) or an XBridge BEH C18 (2.5 µm, 3.0 x 75 mm), has been shown to provide good separation.[4][6][7]

-

Mobile Phase A: 10 mM ammonium bicarbonate in water.[4]

-

Mobile Phase B: Methanol or a mixture of methanol and water (e.g., 9:1, v/v).[4]

-

Flow Rate: 0.3 - 0.7 mL/min.[1]

-

Injection Volume: 10 µL.[12]

-

Gradient Program: A gradient elution is typically used to achieve optimal separation. An example is provided in the table below.

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 4.0 | 20 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Temperature: 650°C.[3]

-

IonSpray Voltage: 2500 V.[3]

-

MRM Transitions: The following precursor to product ion transitions are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Abemaciclib | 507.3 | 393.2 |

| M20 | 523.3 | 409.2 |

| Abemaciclib-d8 (IS) | 515.0 | 393.0 |

These values are based on published data and may require optimization on the specific instrument used.[3][11][13]

Workflow Diagram

Caption: Workflow for the LC-MS/MS analysis of Abemaciclib and M20.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of Abemaciclib and M20 in human plasma, as reported in various studies.[3][4][7][9][10]

Calibration Range and Linearity

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Correlation Coefficient (r²) |

| Abemaciclib | 1 - 40 | 500 - 800 | > 0.99 |

| M20 | 0.5 - 15 | 200 - 600 | > 0.99 |

The linear range can be adjusted based on the expected concentrations in study samples.[3][4][7][9][10]

Accuracy and Precision

| Analyte | Concentration Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%Bias) |

| Abemaciclib | LLOQ | ≤ 20.0 | ≤ 20.0 | ± 20.0 |

| Low QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| Mid QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| High QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| M20 | LLOQ | ≤ 20.0 | ≤ 20.0 | ± 20.0 |

| Low QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| Mid QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| High QC | ≤ 15.0 | ≤ 15.0 | ± 15.0 |

Acceptance criteria are typically within ±15% (±20% at the LLOQ) for accuracy and ≤15% (≤20% at the LLOQ) for precision, in line with regulatory guidelines.[3]

Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) |

| Abemaciclib | 72.8 |

| M20 | 74.0 |

The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variability in extraction recovery.[3]

Conclusion

The LC-MS/MS protocol described provides a reliable and sensitive method for the simultaneous quantification of Abemaciclib and its active metabolite M20 in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring to help optimize Abemaciclib therapy.

References

- 1. jchr.org [jchr.org]

- 2. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method | Semantic Scholar [semanticscholar.org]

- 6. research.unipd.it [research.unipd.it]

- 7. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic drug monitoring in breast cancer therapy – LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum | CiNii Research [cir.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Note and Protocols for Abemaciclib M20 Quantification Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Abemaciclib and its active metabolite, M20, for quantitative analysis. The methodologies described are based on established and validated bioanalytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of advanced or metastatic breast cancer.[1][2][3] Its primary active metabolite, M20 (hydroxyabemaciclib), exhibits similar potency to the parent drug and contributes significantly to its clinical activity.[4][5] Accurate quantification of both Abemaciclib and M20 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical development.[2][3][6] This application note details various sample preparation techniques, including protein precipitation, solid-phase extraction, and liquid-liquid extraction, providing researchers with the necessary protocols for reliable and reproducible quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of different sample preparation methods for Abemaciclib and M20 quantification as reported in various studies.

Table 1: Linearity Ranges for Abemaciclib and M20 Quantification

| Analyte | Linearity Range (ng/mL) | Matrix | Analytical Method | Reference |

| Abemaciclib | 20 - 800 | Human Serum | LC-MS/MS | [1][2] |

| M20 | 15 - 600 | Human Serum | LC-MS/MS | [1][2] |

| Abemaciclib | 40 - 800 | Human Plasma | LC-MS/MS | [6][7] |

| M20 | 10 - 200 | Human Plasma | LC-MS/MS | [6] |

| Abemaciclib | 1 - 600 | Human and Mouse Plasma | UHPLC-MS/MS | [5] |

| M20 | 0.5 - 300 | Human and Mouse Plasma | UHPLC-MS/MS | [5] |

| Abemaciclib | 20.0 - 2500 | Human Serum | UHPLC-MS/MS | [8] |

| Abemaciclib | 6 - 768 | Human Plasma | LC-MS/MS | [9] |

Table 2: Recovery and Matrix Effect Data

| Sample Preparation Method | Analyte | Mean Extraction Recovery (%) | Matrix Factor | Reference |

| Protein Precipitation | Abemaciclib | 72.8 | 1.10 | [4] |

| M20 | 74.0 | 1.06 | [4] | |

| Protein Precipitation | Abemaciclib | 98.21 | Not Reported | [9] |

| Solid-Phase Extraction (C8) | Abemaciclib | ≥92.3 | Not Reported | [2][10][11] |

| Supported Liquid Extraction | Abemaciclib | 87.7 ± 4.3 | 1.00 ± 0.083 | [12] |

| Protein Precipitation | Abemaciclib | 81.3 - 92.5 | Not Reported | [13] |

| M20 | 81.3 - 92.5 | Not Reported | [13] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a common, simple, and rapid method for sample preparation.

Materials and Reagents:

-

Human plasma/serum samples

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

0.1% Formic acid in water

-

Internal Standard (IS) working solution (e.g., deuterated Abemaciclib and M20)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.[8]

-

Add 200 µL of the internal standard working solution (e.g., Abemaciclib-d8 at 0.10 µg/mL in ACN).[8]

-

Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.[8]

-

Centrifuge the tubes at 15,000 x g for 5 minutes at 20 °C to pellet the precipitated proteins.[8]

-

Carefully transfer 50 µL of the clear supernatant to a new tube.

-

Dilute the supernatant with 950 µL of acetonitrile-water (30:70, v/v).[8]

-

Vortex for 5 seconds.

-

The sample is now ready for injection into the LC-MS/MS system.

Protein Precipitation Workflow

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can reduce matrix effects.

Materials and Reagents:

-

Human plasma samples

-

Oasis PRiME HLB® cartridges or similar C8 cartridges[10][14]

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

5% Methanol in water

-

Internal Standard (IS) working solution

-

SPE manifold

-

Collection tubes

Procedure:

-

Pre-treat the plasma sample by diluting with Milli-Q water.[10]

-

Condition the C8 SPE column with methanol followed by water.[10]

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water and then with 5% methanol to remove plasma proteins.[10]

-

Elute the analytes (Abemaciclib and M20) with two portions of methanol.[10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction Workflow

Protocol 3: Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional liquid-liquid extraction.

Materials and Reagents:

-

Human serum samples

-

Supported Liquid Extraction plate/cartridges

-

Methyl-tert-butyl ether (MTBE) as the elution buffer[12]

-

Internal Standard (IS) working solution (e.g., fluconazole)[12]

-

Collection plate/tubes

Procedure:

-

Pre-treat the serum sample by adding the internal standard.

-

Load the sample onto the SLE plate/cartridge and allow it to absorb for a few minutes.

-

Elute the analytes by adding methyl-tert-butyl ether (MTBE).[12]

-

Collect the eluate.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Supported Liquid Extraction Workflow

Discussion

The choice of sample preparation method depends on several factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix.

-

Protein Precipitation is a fast and straightforward technique suitable for high-throughput analysis. However, it may result in less clean extracts and potential matrix effects.[15]

-

Solid-Phase Extraction offers a more selective extraction, leading to cleaner samples and reduced matrix interference.[10] This method is particularly advantageous when higher sensitivity is required.

-

Supported Liquid Extraction combines the benefits of traditional liquid-liquid extraction with the ease of use of solid-phase techniques, providing a good balance between cleanliness and throughput.

For all methods, the use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during the sample preparation and analytical process. The validation of the chosen method according to regulatory guidelines (e.g., FDA and EMA) is essential to ensure the reliability of the quantitative results.[1][2][6]

References

- 1. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 13. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Abemaciclib Metabolite M20 for Research Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] It is approved for the treatment of certain types of breast cancer.[1] In vivo, Abemaciclib is metabolized by cytochrome P450 3A4 (CYP3A4) into several metabolites, with M20 (hydroxyabemaciclib) being one of the major active metabolites.[1][2][3][4] M20 exhibits equipotent activity to the parent drug, contributing significantly to the overall clinical efficacy.[1][5] The availability of pure M20 is crucial for various research applications, including in vitro biological assays, pharmacokinetic and pharmacodynamic (PK/PD) studies, and as a reference standard in analytical methods.

Signaling Pathway of Abemaciclib and its Metabolites

The primary mechanism of action of Abemaciclib and its active metabolite M20 is the inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to the suppression of tumor cell proliferation.

Figure 1: Simplified signaling pathway of Abemaciclib and its active metabolite M20.

Proposed Synthetic Workflow for Abemaciclib Metabolite M20

The synthesis of M20 can be achieved through a multi-step process involving the preparation of a hydroxylated benzimidazole intermediate, followed by sequential coupling reactions.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol (Intermediate II)

This step involves the synthesis of the key benzimidazole core followed by a directed hydroxylation.

1.1: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Intermediate I)

-

Protocol: A detailed protocol for the synthesis of this intermediate can be adapted from the literature.[6][7] The process generally involves the cyclization of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in the presence of a strong base.

| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine | 291.14 | 10.0 g | 1.0 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.65 g | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Water | 18.02 | 500 mL | - |

| Ethyl acetate | 88.11 | 3 x 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in DMF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours.

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Intermediate I.

-

| Product | Expected Yield | Purity |

| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 70-80% | >95% (by HPLC) |

1.2: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol (Intermediate II)

-

Protocol: This step requires a directed ortho-hydroxylation. A plausible method involves a directed ortho-metalation followed by reaction with an electrophilic oxygen source.

| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Intermediate I | 271.13 | 5.0 g | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.1 mL | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Trimethyl borate | 103.91 | 2.3 mL | 1.1 |

| Hydrogen peroxide (30% solution) | 34.01 | - | - |

| Acetic acid | 60.05 | - | - |

-

Procedure:

-

A solution of Intermediate I in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium is added dropwise, and the mixture is stirred at this temperature for 1 hour.

-

Trimethyl borate is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is cooled to 0 °C, and a mixture of hydrogen peroxide and acetic acid is added carefully.

-

The mixture is stirred for 2-3 hours at room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield Intermediate II.

-

| Product | Expected Yield | Purity |

| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol | 40-50% | >95% (by HPLC) |

Step 2: Suzuki Coupling to form Intermediate III

-

Protocol: This step involves a palladium-catalyzed Suzuki coupling between the hydroxylated benzimidazole intermediate and a pyrimidine boronic acid derivative.[2][8]

| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Intermediate II | 287.13 | 2.0 g | 1.0 |

| (2-chloro-5-fluoropyrimidin-4-yl)boronic acid | 176.31 | 1.5 g | 1.2 |

| Pd(PPh3)4 | 1155.56 | 0.40 g | 0.05 |

| Sodium carbonate | 105.99 | 1.5 g | 2.0 |

| 1,4-Dioxane | 88.11 | 50 mL | - |

| Water | 18.02 | 10 mL | - |

-

Procedure:

-

A mixture of Intermediate II, (2-chloro-5-fluoropyrimidin-4-yl)boronic acid, Pd(PPh3)4, and sodium carbonate in a mixture of 1,4-dioxane and water is degassed with nitrogen for 15 minutes.

-

The reaction mixture is heated to 90-100 °C for 12-16 hours under a nitrogen atmosphere.

-

After cooling, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

Purification by column chromatography provides Intermediate III.

-

| Product | Expected Yield | Purity |

| 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-7-ol | 60-70% | >95% (by HPLC) |

Step 3: Buchwald-Hartwig Amination to Yield this compound

-

Protocol: The final step is a palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine-benzimidazole core with the pyridine-piperazine side chain.[2][8][9]

| Reagents and Materials | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Intermediate III | 419.8 | 1.0 g | 1.0 |

| 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine | 220.31 | 0.63 g | 1.2 |

| Pd2(dba)3 | 915.72 | 0.044 g | 0.02 |

| Xantphos | 578.68 | 0.083 g | 0.06 |

| Sodium tert-butoxide | 96.10 | 0.46 g | 2.0 |

| Anhydrous Toluene | 92.14 | 40 mL | - |

-

Procedure:

-

To a solution of Intermediate III and 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine in anhydrous toluene are added Pd2(dba)3, Xantphos, and sodium tert-butoxide under a nitrogen atmosphere.

-

The mixture is degassed and then heated to 100-110 °C for 18-24 hours.

-

After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by preparative HPLC to afford this compound.

-

| Product | Expected Yield | Purity |

| This compound | 50-60% | >98% (by HPLC) |

Conclusion

The protocol described provides a comprehensive and plausible route for the synthesis of this compound for research purposes. This enables further investigation into its biological activity and facilitates its use as a standard in analytical studies. Researchers should have a strong background in synthetic organic chemistry and take appropriate safety precautions when performing these reactions. The yields and purity are estimates and may vary depending on experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 | Benchchem [benchchem.com]

- 5. Abemaciclib synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]

- 7. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Cell Cycle Analysis Using Abemaciclib M20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), is a crucial therapeutic agent in the treatment of certain cancers.[1][2] Its primary mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3][4][5] M20 (LSN3106726) is a major and active metabolite of Abemaciclib, demonstrating equipotent inhibitory activity against CDK4 and CDK6.[6][7][8] Understanding the impact of Abemaciclib M20 on the cell cycle is paramount for preclinical research and drug development. These application notes provide detailed protocols for analyzing the effects of Abemaciclib M20 on the cell cycle of cancer cells.

Mechanism of Action

Abemaciclib and its active metabolite M20 are potent and selective inhibitors of CDK4 and CDK6.[6][7] In the G1 phase of the cell cycle, the formation of cyclin D-CDK4/6 complexes leads to the phosphorylation of Rb.[4][5] Phosphorylated Rb (pRb) releases the transcription factor E2F, which in turn activates the transcription of genes required for S phase entry and DNA replication.[5][9] By inhibiting CDK4 and CDK6, Abemaciclib M20 prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This sequesters E2F, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[3][4]

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of Abemaciclib on cell cycle distribution in various cancer cell lines. While specific data for the M20 metabolite is often consolidated with the parent compound due to their similar potency, these tables provide an expected outcome for M20 treatment.

Table 1: IC50 Values of Abemaciclib and its Metabolite M20

| Compound | Target | IC50 (nM) | Reference |

| Abemaciclib | CDK4/cyclin D1 | 2 | [3] |

| CDK6/cyclin D3 | 10 | [3] | |

| Abemaciclib M20 | CDK4 | 1-3 | [6][8] |

| CDK6 | 1-3 | [6][8] |

Table 2: Effect of Abemaciclib on Cell Cycle Distribution in Cancer Cell Lines

Data is presented as the percentage of cells in each phase of the cell cycle after 24-hour treatment with Abemaciclib, as determined by flow cytometry.

| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| CMeC1 | Control (DMSO) | 55.2 | 28.4 | 16.4 | [10] |

| Abemaciclib (0.5 µM) | 68.3 | 19.5 | 12.2 | [10] | |

| Abemaciclib (1 µM) | 75.4 | 14.2 | 10.4 | [10] | |

| Abemaciclib (2 µM) | 80.1 | 10.5 | 9.4 | [10] | |

| KMeC | Control (DMSO) | 60.1 | 25.3 | 14.6 | [10] |

| Abemaciclib (0.5 µM) | 72.5 | 16.8 | 10.7 | [10] | |

| Abemaciclib (1 µM) | 78.9 | 11.2 | 9.9 | [10] | |

| Abemaciclib (2 µM) | 83.2 | 7.9 | 8.9 | [10] | |

| LMeC | Control (DMSO) | 58.7 | 29.1 | 12.2 | [10] |

| Abemaciclib (0.5 µM) | 70.8 | 18.4 | 10.8 | [10] | |

| Abemaciclib (1 µM) | 76.3 | 13.1 | 10.6 | [10] | |

| Abemaciclib (2 µM) | 81.5 | 9.3 | 9.2 | [10] |

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution in cancer cells treated with Abemaciclib M20 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Abemaciclib M20 (LSN3106726)

-

Dimethyl sulfoxide (DMSO, for stock solution)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Culture cells to ~70-80% confluency.

-

Trypsinize and count the cells.

-

Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.

-

-

Drug Treatment:

-

Prepare a stock solution of Abemaciclib M20 in DMSO.

-

Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 200 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

-

Remove the medium from the cells and add the medium containing Abemaciclib M20 or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Fixation:

-

After incubation, collect the culture medium (which may contain floating/dead cells).

-

Wash the adherent cells with PBS and then trypsinize them.

-

Combine the trypsinized cells with the collected medium from the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining and Flow Cytometry Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully decant the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content (fluorescence intensity).

-

Protocol 2: Western Blot Analysis of Rb Phosphorylation

This protocol is for assessing the phosphorylation status of Rb at Ser780, a key downstream target of CDK4, to confirm the mechanism of action of Abemaciclib M20.

Materials:

-

Cells treated with Abemaciclib M20 (as in Protocol 1)

-

RIPA buffer with protease and phosphatase inhibitors

-

Bradford assay reagent

-

Bovine serum albumin (BSA) standards

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780) and anti-total Rb

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using the Bradford assay according to the manufacturer's protocol.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control like β-actin.

-

Mandatory Visualizations

Caption: Signaling pathway of Abemaciclib M20-induced G1 cell cycle arrest.

References

- 1. Bradford protein assay | Abcam [abcam.com]

- 2. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 4. Quantifying proteins using the Bradford method [qiagen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Abemaciclib metabolite M20 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.lih.lu [researchportal.lih.lu]

Measuring the Kinase Inhibitory Activity of Abemaciclib and its Major Metabolite M20

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction